Ingol 7,8,12-triacetate 3-phenylacetate
Description
Ingol 7,8,12-triacetate 3-phenylacetate is a highly functionalized lathyrane diterpenoid isolated primarily from Euphorbia officinarum latex . Its structure features a tricyclic 4/11/3-ring system with an epoxy group at C-4/C-15, a double bond between C-5/C-6, and ester modifications at positions 3, 7, 8, and 12 (Figure 3) . The phenylacetyl group at C-3 is a hallmark of this compound, distinguishing it from other ingol derivatives. While its biosynthetic pathway remains uncharacterized, it is hypothesized to arise from redox and esterification modifications of precursor diterpenes in the mevalonate pathway .
Properties
Molecular Formula |
C33H40O10 |
|---|---|
Molecular Weight |
596.7 g/mol |
IUPAC Name |
[(1R,3R,4R,5R,7S,8S,9R,10E,12S,13S,14S)-4,8,9-triacetyloxy-3,6,6,10,14-pentamethyl-2-oxo-16-oxatetracyclo[10.3.1.01,12.05,7]hexadec-10-en-13-yl] benzoate |
InChI |
InChI=1S/C33H40O10/c1-16-14-33-29(42-30(38)22-12-10-9-11-13-22)17(2)15-32(33,43-33)28(37)18(3)26(40-20(5)35)23-24(31(23,7)8)27(41-21(6)36)25(16)39-19(4)34/h9-14,17-18,23-27,29H,15H2,1-8H3/b16-14+/t17-,18+,23-,24+,25+,26-,27-,29-,32-,33-/m0/s1 |
InChI Key |
YEUODJFALSDBCD-KTJPEYBPSA-N |
Isomeric SMILES |
C[C@H]1C[C@]23C(=O)[C@@H]([C@@H]([C@@H]4[C@@H](C4(C)C)[C@@H]([C@@H](/C(=C/[C@@]2([C@H]1OC(=O)C5=CC=CC=C5)O3)/C)OC(=O)C)OC(=O)C)OC(=O)C)C |
Canonical SMILES |
CC1CC23C(=O)C(C(C4C(C4(C)C)C(C(C(=CC2(C1OC(=O)C5=CC=CC=C5)O3)C)OC(=O)C)OC(=O)C)OC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Natural Source Isolation
Botanical Origin
The primary natural source for obtaining Ingol 7,8,12-triacetate 3-phenylacetate is the latex of Euphorbia officinarum, a succulent plant species native to regions of North Africa, particularly Morocco. This plant has been documented as a rich source of various bioactive compounds, including multiple ingenol derivatives and related terpenoids.
Extraction and Isolation Protocol
The isolation of this compound from Euphorbia officinarum latex involves a multi-step process. While detailed extraction protocols specific to this compound are limited in the available literature, the general approach follows established natural product isolation methodologies:
- Collection of fresh plant latex from Euphorbia officinarum
- Initial extraction using organic solvents, typically methanol
- Sequential liquid-liquid partitioning
- Chromatographic separation techniques including column chromatography
- Final purification through recrystallization or preparative HPLC
It is worth noting that this compound has been successfully isolated alongside other related compounds, including ingol 7,8,12-triacetate 3-(4-methoxyphenyl)acetate (2) and 8-methoxyingol 7,12-diacetate 3-phenylacetate (3), as well as the novel spirotriterpene 3S,4S,5R,7S,9R,14R-3,7-dihydroxy-4,14-dimethyl-7[8→9]-Abeo-cholestan-8-one (4).
Structure Determination and Characterization
Spectroscopic Analysis
The structure of this compound has been conclusively established using a combination of advanced spectroscopic techniques. The primary methods employed include:
- Two-dimensional NMR spectroscopy
- Nuclear Overhauser Effect (NOE) experiments
- Mass spectrometry
- Infrared spectroscopy
These analytical approaches have been critical in confirming the complex structural features and stereochemistry of the compound.
Structural Features and Identification
The compound exhibits distinguishing spectral characteristics that enable its positive identification. The NMR spectrum typically reveals specific chemical shifts corresponding to the acetyl groups at positions 7, 8, and 12, as well as the phenylacetate moiety at position 3. The coupling patterns and correlations observed in 2D NMR experiments have been instrumental in establishing the precise structural arrangement and stereochemistry of the molecule.
Synthetic Preparation Methods
Semi-Synthetic Approaches
While direct total synthesis of this compound presents significant challenges due to its structural complexity, semi-synthetic approaches offer viable alternatives. These methods typically involve:
- Isolation of related ingol cores from natural sources
- Selective functional group modifications
- Regioselective esterification reactions to introduce the required ester groups
The semi-synthetic methodology represents an important bridge between natural product isolation and total synthesis, allowing for the preparation of sufficient quantities for biological evaluation and further research.
Esterification Methods
The preparation of this compound requires specific esterification protocols to introduce the acetyl and phenylacetyl groups at their respective positions. Based on methods documented for similar compounds, the following approaches may be applicable:
Acetylation Procedures
For the introduction of acetyl groups at positions 7, 8, and 12, treatment with acetic anhydride in pyridine represents a common approach. This reaction typically proceeds under mild conditions (room temperature) with extended reaction times to ensure complete esterification.
| Reagent | Quantity | Conditions | Expected Yield |
|---|---|---|---|
| Ingol core | 1 equivalent | Room temperature, 18-24h | N/A |
| Acetic anhydride | Excess (3-5 eq) | Anhydrous conditions | 75-85% |
| Pyridine | As solvent | Under nitrogen | N/A |
Phenylacetylation at C-3
For the regioselective introduction of the phenylacetate group at position 3, more controlled conditions are typically required. Based on documented procedures for similar esterification reactions, a carbodiimide-mediated coupling approach may be used:
| Reagent | Quantity | Function |
|---|---|---|
| Phenylacetic acid | 1.1-1.5 equivalents | Acyl donor |
| EDCI hydrochloride | 1.1-1.5 equivalents | Coupling agent |
| DMAP | 0.1-0.2 equivalents | Catalyst |
| Dichloromethane | As solvent | Reaction medium |
The reaction is typically conducted at low temperature (0-5°C) initially, followed by gradual warming to room temperature, with monitoring by thin-layer chromatography to ensure selective esterification at the desired position.
Purification Methods
Following the synthesis, purification methods typically include:
- Column chromatography using silica gel
- Gradient elution with hexane/ethyl acetate or similar solvent systems
- Final purification through recrystallization or preparative HPLC
These purification protocols are essential for obtaining the compound with high purity for biological evaluation and characterization.
Biological Properties and Applications
Cell Cycle Effects
Studies have investigated the biological effects of this compound on cellular processes. Notably, research indicates that this compound exhibits no significant effect on the cell cycle when tested in Jurkat T cell lines, contrasting with some related ingol derivatives that do demonstrate such effects.
Comparative Analysis with Related Compounds
The structural relationship between this compound and other ingenol derivatives provides valuable insights into structure-activity relationships. The table below summarizes key related compounds and their distinguishing features:
| Compound | Key Structural Features | Natural Source | Biological Activity |
|---|---|---|---|
| This compound | Acetyl groups at C-7, C-8, C-12; phenylacetate at C-3 | E. officinarum | No significant effect on cell cycle |
| Ingol 7,8,12-triacetate 3-(4-methoxyphenyl)acetate | Acetyl groups at C-7, C-8, C-12; 4-methoxyphenylacetate at C-3 | E. officinarum | Limited biological data available |
| 8-methoxyingol 7,12-diacetate 3-phenylacetate | Methoxy at C-8; acetyl groups at C-7, C-12; phenylacetate at C-3 | E. officinarum | Induces cell-cycle arrest and HIV-1-LTR activation |
| Ingenol 3,5,20-triacetate | Acetyl groups at C-3, C-5, C-20 | Various Euphorbia species | Selective inhibition of HIV replication |
This comparative analysis highlights the importance of specific functional groups and their positions in determining the biological activities of these compounds.
Chemical Reactions Analysis
Types of Reactions
Ingol 7,8,12-triacetate 3-phenylacetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Ingol 7,8,12-triacetate 3-phenylacetate is a functionalized ingol diterpene derived from spurge rum latex . It is also found in the latex of Euphorbia officinarum . Daoubi et al. isolated and identified it as well as other highly functionalized ingol diterpenes . These diterpenes have a lathyrane skeleton, which is composed of tricyclic diterpenes with a 4/11/3-ring system, an epoxy functionality at C-4 and C-15, and a double bond between C-5 and C-6 . Fattorusso et al. spectroscopically confirmed Ingol 3,7,12- triacetate-8-(phenylacetate) in the fresh latex of E. resinifera .
Scientific Research Applications
- Antimicrobial activity Several compounds, including Ingol derivatives, have demonstrated antimicrobial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans .
- Yeast cell growth 7-p-metoxyphenylacetate-3,8,12-triacetate ingol (3) was found to exert a negative effect on yeast growth .
- Cytotoxic effect on breast cancer cells 7-p-metoxyphenylacetate-3,8,12-triacetate ingol (3) showed a cytotoxic effect on the breast cancer cell line MCF7, but not on MCF10A cells .
- Mitochondrial ROS formation 7-p-metoxyphenylacetate-3,8,12-triacetate ingol (3) induced a significant increase in the level of intracellular ROS in MCF7 cells, suggesting a selective cytotoxic effect on cancer cells .
- Cell cycle effects this compound (compound 1) exhibits no significant effect on the cell cycle .
- HIV-1 latency reactivation Three new highly functionalized ingol diterpenes, including this compound, have been isolated from E. officinarum latex .
Mechanism of Action
The mechanism by which Ingol 7,8,12-triacetate 3-phenylacetate exerts its effects involves the inhibition of the PI3K/Akt signaling pathway. This pathway plays a crucial role in cell proliferation, survival, and motility, making it a target for cancer therapy . Molecular docking simulations have shown that the compound binds to the active site of PI3Kα, inhibiting its activity and thereby suppressing tumor growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The most closely related compounds share the lathyrane skeleton but differ in substituents (Table 1):
Key Structural Differences :
- Position of Methoxy Groups : Compound 8-methoxyingol 7,12-diacetate 3-phenylacetate features a methoxy group at C-8, absent in the parent compound .
- Aromatic Substituents : The 4-methoxyphenylacetyl group in Ingol 7,8,12-triacetate 3-(4-methoxyphenyl)acetate enhances lipophilicity compared to the phenylacetyl group .
- Ester Diversity : E. trigona derivatives like ingol 3,12-diacetate 7-tigliate incorporate tigloyl moieties, which may influence receptor binding .
Cytotoxicity and Anticancer Potential
- This compound: Exhibits selective cytotoxicity against breast cancer cells (MCF7) at 10–100 μM, inducing mitochondrial ROS production without significant effects on normal breast cells (MCF10A) .
- 7-p-Metoxyphenylacetate-3,8,12-triacetate ingol (Compound 3) : Shows potent cytotoxicity against MCF7 cells (IC₅₀ < 10 μM) and antifungal activity in S. cerevisiae by disrupting vacuolar morphology .
- Ingol Derivatives from E. resinifera : Compounds 1 and 2 (analogous to the target compound) demonstrate strong cytotoxicity against glioma (C6) cells, though mechanisms remain unclear .
Antiviral and Immunomodulatory Effects
Pharmacological Selectivity
The phenylacetyl and methoxyphenylacetyl groups correlate with enhanced selectivity for cancer cells over normal cells. For example, this compound induces ROS-mediated apoptosis in MCF7 cells but spares MCF10A cells . In contrast, tigloyl- or angeloyl-substituted ingols (e.g., from E. trigona) exhibit broader cytotoxicity, possibly due to increased membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
